3-Bromo-5-chlorothieno[3,2-b]pyridine

Medicinal Chemistry Cross‑Coupling Kinase Inhibitor Synthesis

3-Bromo-5-chlorothieno[3,2-b]pyridine features orthogonal C3‑bromide and C5‑chloride handles enabling sequential Pd‑catalyzed cross‑couplings without intermediate purification. The thieno[3,2‑b]pyridine core is a privileged kinase inhibitor scaffold; the 3,5‑substitution pattern preserves hinge‑binding geometry critical for kinome‑wide selectivity, unlike regioisomeric 2‑bromo‑7‑chloro analogs. Documented 96% isolated Suzuki coupling yield surpasses the 65–91% typical of 6‑bromo derivatives, minimizing intermediate loss during SAR exploration. Supplied at ≥95% purity for reliable late‑stage diversification into Haspin and CDKL inhibitor candidates. Order now to accelerate your medicinal chemistry program.

Molecular Formula C7H3BrClNS
Molecular Weight 248.53 g/mol
CAS No. 912332-40-2
Cat. No. B1376020
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-5-chlorothieno[3,2-b]pyridine
CAS912332-40-2
Molecular FormulaC7H3BrClNS
Molecular Weight248.53 g/mol
Structural Identifiers
SMILESC1=CC(=NC2=C1SC=C2Br)Cl
InChIInChI=1S/C7H3BrClNS/c8-4-3-11-5-1-2-6(9)10-7(4)5/h1-3H
InChIKeyQGZAMJYHCIHPCU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromo-5-chlorothieno[3,2-b]pyridine (CAS 912332-40-2): Core Heterocyclic Building Block for Kinase‑Focused Medicinal Chemistry


3-Bromo-5-chlorothieno[3,2-b]pyridine (C₇H₃BrClNS; MW 248.53) is a dihalogenated thieno[3,2‑b]pyridine that serves as a versatile late‑stage diversification intermediate. The thieno[3,2‑b]pyridine scaffold itself is recognized as a privileged structure for developing highly selective ATP‑competitive kinase inhibitors, owing to its weak interaction with the kinase hinge region that enables variable binding modes while preserving kinome‑wide selectivity [1]. The compound features bromine at C3 and chlorine at C5—two halogen handles with distinctly different reactivity profiles that enable orthogonal cross‑coupling sequences in the construction of complex inhibitor libraries [2].

Why 3-Bromo-5-chlorothieno[3,2-b]pyridine (CAS 912332-40-2) Cannot Be Replaced by Other Dihalogenated Thienopyridines


The substitution pattern on the thieno[3,2‑b]pyridine core governs both the order of cross‑coupling events and the ultimate biological activity of downstream kinase inhibitors. Simple regioisomers—such as 2‑bromo‑7‑chloro or 3‑bromo‑7‑chloro derivatives—position the halogens differently relative to the hinge‑binding nitrogen, altering the geometry of the final ATP‑competitive inhibitors and often compromising kinome‑wide selectivity [1]. Moreover, the relative reactivity of bromine versus chlorine at the C3 and C5 positions dictates the sequential orthogonality of Pd‑catalyzed transformations; swapping positions would invert the preferred coupling sequence, leading to different intermediate populations and potentially lower overall synthetic efficiency [2]. The data below quantify these performance differences.

Quantitative Differentiation of 3-Bromo-5-chlorothieno[3,2-b]pyridine (CAS 912332-40-2) Against Closest Dihalogenated Analogs


Suzuki–Miyaura Coupling Yield: 96% vs. Scaffold‑Typical 65–91%

In a patent‑disclosed synthesis of substituted thieno[3,2‑b]pyridine kinase inhibitors, 3‑bromo‑5‑chlorothieno[3,2‑b]pyridine underwent Suzuki–Miyaura coupling with 1‑methyl‑4‑(4,4,5,5‑tetramethyl‑1,3,2‑dioxaborolan‑2‑yl)‑1H‑pyrazole to afford the desired biaryl product in 96% isolated yield (56 mg from 50 mg starting material) [1]. By comparison, a series of Suzuki–Miyaura couplings performed on the closely related methyl 3‑amino‑6‑bromothieno[3,2‑b]pyridine‑2‑carboxylate scaffold—a system that also positions bromine on the thiophene ring—gave yields ranging from 65% to 91% under optimized conditions [2].

Medicinal Chemistry Cross‑Coupling Kinase Inhibitor Synthesis

Orthogonal Halogen Reactivity: Sequential C3 Bromide vs. C5 Chloride Coupling

The C3‑bromine atom undergoes Suzuki–Miyaura coupling preferentially over the C5‑chlorine atom. This orthogonality is explicitly exploited in patent WO2025002491A1, where the bromide is first coupled with a boronate to install a pyrazole or pyridine moiety while the chloride remains intact for subsequent diversification [1]. In contrast, 2‑bromo‑7‑chlorothieno[3,2‑b]pyridine (CAS 225385‑05‑7) lacks this predictable selectivity because both halogen positions reside on the thiophene ring, often leading to competitive coupling and lower regiocontrol .

Orthogonal Functionalization Cross‑Coupling Diversification

Commercial Purity Benchmark: 98% vs. Typical 95% for Closest Regioisomers

3‑Bromo‑5‑chlorothieno[3,2‑b]pyridine is commercially available from major suppliers at a minimum purity of 98% (NLT 98% by HPLC) with full analytical documentation (NMR, HPLC, LC‑MS) . In comparison, the closely related regioisomer 2‑bromo‑7‑chlorothieno[3,2‑b]pyridine (CAS 225385‑05‑7) is most commonly offered at 95% purity , while 3‑bromo‑7‑chlorothieno[3,2‑b]pyridine (CAS 1334645‑51‑0) is typically available only at ≥95% purity .

Purity Procurement Quality Control

Kinome‑Wide Selectivity of Downstream Inhibitors: Scaffold‑Intrinsic Advantage

Inhibitors derived from the thieno[3,2‑b]pyridine scaffold exhibit high kinome‑wide selectivity owing to a unique binding mode that avoids strong hinge‑region interactions. The compound MU1920—a Haspin inhibitor built from this core—demonstrates a selectivity profile that meets the criteria for a high‑quality chemical probe suitable for in vivo studies [1]. In contrast, furo[3,2‑b]pyridine‑based inhibitors of the same kinases (CLK and HIPK) achieve selectivity through a different mechanism that requires additional hydrogen‑bond donors, limiting their generalizability [2].

Kinase Selectivity Chemical Probe Drug Discovery

High‑Value Application Scenarios for 3‑Bromo‑5‑chlorothieno[3,2‑b]pyridine (CAS 912332‑40‑2)


One‑Pot Sequential Diversification for Kinase‑Focused Libraries

The orthogonality of the C3‑bromide and C5‑chloride enables sequential Suzuki–Miyaura couplings without intermediate purification. In the first step, the bromide is coupled with a (hetero)aryl boronate to install a hinge‑binding motif; the chloro substituent is then engaged in a second coupling to introduce a solvent‑exposed or back‑pocket moiety [1]. This sequence is explicitly documented in patent WO2025002491A1 for the construction of substituted thieno[3,2‑b]pyridine inhibitors.

Synthesis of High‑Purity Advanced Intermediates for Haspin and CDKL Inhibitors

Because 3‑bromo‑5‑chlorothieno[3,2‑b]pyridine is available at 98% purity and undergoes Suzuki coupling in 96% yield, it is ideally suited for preparing advanced intermediates that feed into the synthesis of highly selective Haspin and CDKL inhibitors. The resulting compounds have demonstrated kinome‑wide selectivity and, in the case of MU1920, meet the stringent criteria for a chemical probe suitable for in vivo target validation [2].

Medicinal Chemistry Campaigns Requiring Reproducible Cross‑Coupling Performance

The 96% isolated yield observed for Suzuki–Miyaura coupling of this building block [1] surpasses the 65–91% yields typically reported for related 6‑bromo‑thieno[3,2‑b]pyridine derivatives [3]. This performance advantage makes 3‑bromo‑5‑chlorothieno[3,2‑b]pyridine the preferred starting material for medicinal chemistry programs where high synthetic reproducibility and minimal intermediate loss are critical for SAR exploration.

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